

alternatives to EGTA for inhibiting DNase activity

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Compound of Interest

Compound Name: *Egta*

Cat. No.: *B050990*

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Technical Support Center: DNase Inhibition

Welcome to the technical support center for DNase inhibition. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding alternatives to **EGTA** for inhibiting DNase activity during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to **EGTA** or EDTA to inhibit DNases?

While **EGTA** and EDTA are effective and widely used chelators, they may not be suitable for all applications. The primary reason to seek an alternative is incompatibility with downstream experimental steps. For instance:

- Enzyme-dependent reactions: Many polymerases (for PCR) and reverse transcriptases require divalent cations like Mg^{2+} as cofactors. The presence of a strong chelator like EDTA or **EGTA** will inhibit these enzymes.
- Immobilized Metal Affinity Chromatography (IMAC): Techniques using His-tagged proteins with matrices like Ni-NTA or cobalt beads are sensitive to chelators, which can strip the metal ions from the column, affecting protein purification.
- Specific ion studies: If your experiment is designed to study the effect of specific divalent cations, using a chelator is not feasible.

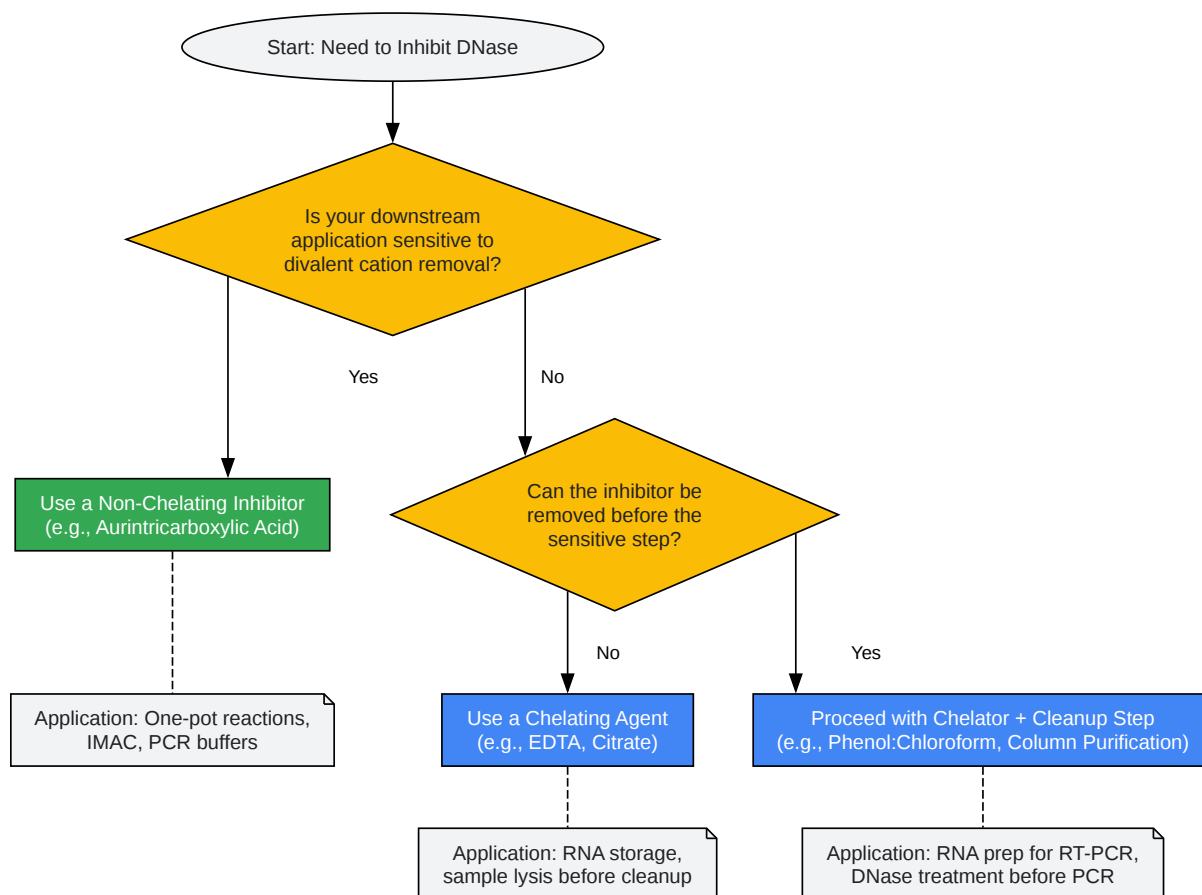
Q2: What are the main classes of DNase inhibitors besides **EGTA**?

DNase inhibitors can be broadly categorized into two main groups:

- **Chelating Agents:** These molecules, like **EGTA** and EDTA, function by binding and sequestering the divalent cations (primarily Mg^{2+} and Ca^{2+}) that most DNases require for their enzymatic activity. Citrate is another example of a chelating agent.
- **Non-Chelating Inhibitors:** These compounds inhibit DNases without relying on cation sequestration. They often interact directly with the DNase enzyme. A prominent example is Aurintricarboxylic Acid (ATA), which binds to the enzyme and alters its conformation.[1][2] Protein-based inhibitors, such as actin, also fall into this category, though they are less commonly used in routine lab work.[3]

Q3: How do I choose the right DNase inhibitor for my experiment?

The choice depends on your sample and downstream application. The following decision-making workflow can help guide your selection.



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Choosing a DNase Inhibitor.

Troubleshooting Guide

Problem: My DNA is still degrading even after adding a chelator like **EGTA/EDTA**.

- **Insufficient Concentration:** The molar concentration of the chelator must be in excess of the total concentration of divalent cations (Mg^{2+} , Ca^{2+}) in your sample. Buffers or media can be a significant source of these ions. Solution: Increase the final concentration of EDTA to 5-10 mM.
- **Cation-Independent DNase:** Some rare DNases do not require divalent cations for activity. Solution: Switch to a broad-spectrum, non-chelating inhibitor like Aurintricarboxylic Acid (ATA).
- **Extreme DNase Contamination:** The sample may have an unusually high concentration of DNases. Solution: Combine the chelator with heat inactivation (e.g., 65-75°C for 10-15 minutes). Note that heating in the presence of divalent cations can damage RNA; therefore, add the chelator before heating.[\[1\]](#)[\[4\]](#)

Problem: I need to inhibit DNases, but my downstream assay (e.g., PCR) requires Mg^{2+} .

- **Option 1: Use a Non-Chelating Inhibitor:** This is the most straightforward solution. Add Aurintricarboxylic Acid (ATA) to your sample preparation buffers. Since it does not chelate Mg^{2+} , it will not interfere with your PCR reaction.
- **Option 2: Heat Inactivation:** After treating your sample with DNase I, you can inactivate the enzyme by heating it to 75°C for 10 minutes. It is crucial to add a chelator (like EDTA) before this heating step to protect RNA from heat-induced degradation. The final concentration of EDTA in the PCR mix must be low enough not to inhibit the polymerase.
- **Option 3: Enzyme Removal:** After DNase treatment, remove the enzyme from the sample. This can be achieved through phenol:chloroform extraction followed by ethanol precipitation, or by using a column-based RNA purification kit, which will wash away proteins and other contaminants.

Problem: I am purifying His-tagged proteins, and my sample is viscous due to DNA, but I cannot use EDTA.

- **Solution:** Use a non-chelating inhibitor in your lysis buffer. Aurintricarboxylic Acid (ATA) is a suitable choice. Alternatively, you can physically shear the DNA by sonication or use an enzyme like Benzonase, which has high activity and can be used in the presence of various reagents compatible with IMAC.

Data Presentation: Comparison of DNase Inhibitors

The table below summarizes the properties and typical working concentrations of common alternatives to **EGTA**.

Inhibitor	Class	Mechanism of Action	Typical Working Concentration	IC ₅₀ (DNase I)	Key Considerations
EDTA	Chelator	Sequesters divalent cations (Mg ²⁺ , Ca ²⁺).	2-10 mM	N/A (Mechanism is cofactor removal)	Incompatible with PCR, IMAC. Protects RNA during heat inactivation.
Citrate	Chelator	Sequesters divalent cations.	45 mM	N/A (Mechanism is cofactor removal)	A weaker chelator than EDTA. May require higher concentrations.
Aurintricarboxylic Acid (ATA)	Non-Chelator	Binds directly to the enzyme, altering its 3D conformation and interfering with DNA binding.	10-100 µM	~2-7 µM	Broad-spectrum inhibitor of many nucleic acid-binding proteins. Compatible with PCR and IMAC.

Experimental Protocols

Protocol: RNA Purification with ATA-Mediated DNase Inhibition

This protocol is designed for situations where RNA integrity is critical, and the sample will be used in downstream applications sensitive to chelators.

Materials:

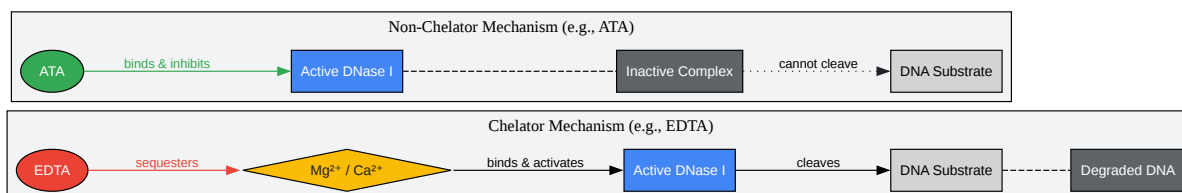
- Cell lysis buffer (chelator-free)
- Aurintricarboxylic Acid (ATA) stock solution (10 mM in nuclease-free water)
- DNase I (RNase-free)
- 10X DNase I reaction buffer (chelator-free)
- RNA purification columns/kit
- Nuclease-free water

Procedure:

- Prepare Lysis Buffer with ATA: Add ATA stock solution to your chelator-free cell lysis buffer to a final concentration of 100 μ M.
- Cell Lysis: Lyse cells according to your standard protocol using the ATA-containing lysis buffer. The ATA will provide initial protection against DNases released during lysis.
- Initial RNA Isolation: Proceed with the initial steps of your RNA isolation protocol (e.g., using TRIzol or a column-based kit) until you have the crude RNA pellet or the sample is bound to the column matrix.
- On-Column DNase Digestion:
 - Wash the silica membrane of the RNA purification column as per the kit manufacturer's instructions.
 - Prepare the DNase I digestion mix. For a 50 μ L reaction:
 - 5 μ L of 10X DNase I Reaction Buffer

- 2.5 μL of DNase I (RNase-free)
- 42.5 μL of Nuclease-free water
- Pipette the 50 μL digestion mix directly onto the column membrane.
- Incubate at room temperature (20-25°C) for 15 minutes.
- Inactivate and Remove DNase:
 - Add the wash buffer from your kit to the column. This step will wash away the inactivated DNase I. ATA is not typically used during this on-column digestion as the final washes will remove all proteins. The initial inclusion of ATA protects the sample during lysis.
- Complete RNA Purification: Continue with the wash and elution steps of your RNA purification kit protocol.
- Elution: Elute the purified, DNA-free RNA in nuclease-free water. The resulting RNA is ready for use in any downstream application, including RT-qPCR, without interference from chelators.

Visualizations



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Mechanisms of DNase Inhibition.

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